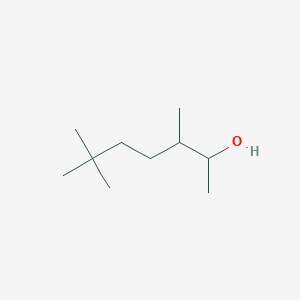
3,6,6-Trimethylheptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,6-Trimethylheptan-2-ol: is an organic compound with the molecular formula C10H22O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom in the heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,6-Trimethylheptan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 3,6,6-Trimethylheptan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions, with the reducing agent being added to a solution of the ketone in an appropriate solvent, such as ethanol or tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process utilizes a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3,6,6-Trimethylheptan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3,6,6-Trimethylheptan-2-one, using oxidizing agents such as chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the ketone form can be reduced back to the alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation with Pd/C.
Substitution: Thionyl chloride, phosphorus tribromide (PBr3), or other halogenating agents.
Major Products:
Oxidation: 3,6,6-Trimethylheptan-2-one.
Reduction: this compound (from the ketone).
Substitution: 3,6,6-Trimethylheptan-2-yl chloride (or other substituted derivatives).
Scientific Research Applications
3,6,6-Trimethylheptan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may be used in studies involving the synthesis of biologically active molecules or as a solvent in biochemical assays.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, may involve this compound.
Industry: It can be used as a solvent, intermediate, or additive in various industrial processes, including the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,6,6-Trimethylheptan-2-ol depends on its specific application. In general, as an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their structure and function. The hydroxyl group can also undergo various chemical transformations, enabling the compound to act as a versatile intermediate in synthetic pathways.
Comparison with Similar Compounds
2,6,6-Trimethylheptan-3-ol: Another isomer with a similar structure but different positioning of the hydroxyl group.
3,6,6-Trimethylheptan-2-one: The corresponding ketone form of the compound.
2,6,6-Trimethylheptan-3-one: Another ketone isomer with a different positioning of the carbonyl group.
Uniqueness: 3,6,6-Trimethylheptan-2-ol is unique due to its specific structural arrangement, which influences its reactivity and interactions with other molecules. The presence of three methyl groups and the hydroxyl group at specific positions in the heptane chain imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H22O |
|---|---|
Molecular Weight |
158.28 g/mol |
IUPAC Name |
3,6,6-trimethylheptan-2-ol |
InChI |
InChI=1S/C10H22O/c1-8(9(2)11)6-7-10(3,4)5/h8-9,11H,6-7H2,1-5H3 |
InChI Key |
RHLUWBWMKMJHGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)(C)C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


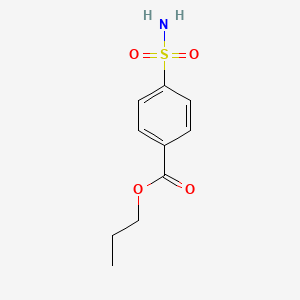


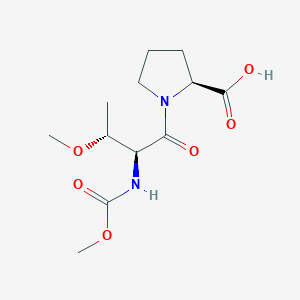



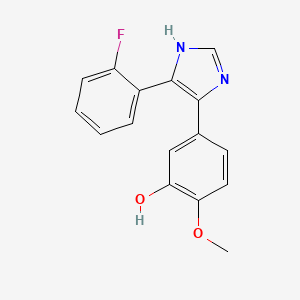
![2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene](/img/structure/B13063449.png)
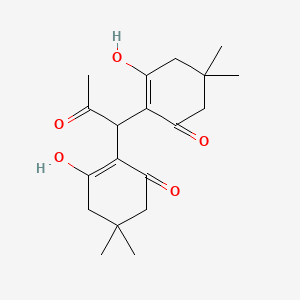
![2-(((4-Bromophenyl)thio)methyl)-4-chloro-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13063457.png)
![tert-Butyl8-fluoro-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B13063463.png)

![3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B13063478.png)
